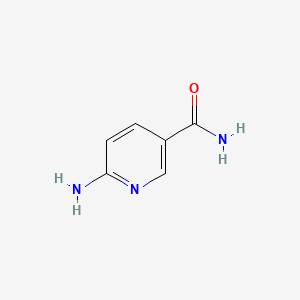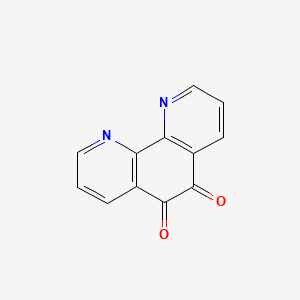
1,10-Phénanthroline-5,6-dione
Vue d'ensemble
Description
1,10-Phenanthroline-5,6-dione is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .
Synthesis Analysis
A method for the synthesis of 1,10-phenanthroline-5,6-dione has been elaborated via oxidation of 1,10-phenanthroline in the Br2–H2SO4–HNO3 system .Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline-5,6-dione has been determined by X-ray diffraction analysis . The compound reacts with the tetrachlorides of Group 4 metals affording adducts of general formula [MCl4(C12H6N2O2)] (M = Ti, Zr or Hf) and [(MCl4)2(C12H6N2O2)] (M = Ti or Hf), N,N′- and N,N′,O,O′-coordinated respectively .Chemical Reactions Analysis
1,10-Phenanthroline-5,6-dione forms Cu(II) and Ag(I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The complexation of 1,10-phenanthroline-5,6-dione by transition metals increases the catalytic turnover frequency by a factor of up to 17 for the aerobic-chemical and a factor of 14 for the indirect electrochemical NAD-regeneration for HLADH catalysed alcohol oxidations .Physical And Chemical Properties Analysis
1,10-Phenanthroline-5,6-dione has a molecular weight of 210.19 and its empirical formula is C12H6N2O2 . It has a melting point of 260 °C (dec.) (lit.) .Applications De Recherche Scientifique
Détection d'Escherichia coli dans l'eau
Un capteur électrochimique avec une électrode modifiée à la 1,10-Phénanthroline-5,6-dione a été développé pour la détection d'E. coli dans l'eau . Ce capteur présente une capacité d'oxydation accrue à des potentiels faibles, ce qui est crucial pour éliminer les interférences d'autres composés redox dans les bactéries. Il offre une approche prometteuse pour la détection microbienne à large spectre dans des environnements aquatiques complexes.
Activité antifongique et anticancéreuse
This compound : forme des complexes avec des métaux de transition comme Cu(II) et Ag(I), qui ont montré des activités antifongiques et anticancéreuses puissantes . Ces complexes catalysent l'oxydation du NADH à faible surtension, ce qui constitue une étape importante dans le développement d'agents thérapeutiques.
Oxydation catalytique du NADH
La modification d'électrodes en carbone vitreux avec des complexes de This compound conduit à l'oxydation catalytique du NADH à faible surtension . Ce processus est essentiel pour les applications bioélectrochimiques où le NADH joue un rôle, comme dans les réactions enzymatiques et les voies métaboliques.
Préparation de complexes homo- et hétérométalliques
Ce composé est utilisé dans la préparation de complexes homo- et hétérométalliques avec des ions de métaux de transition précoces . Ces complexes ont des applications en science des matériaux et en chimie de coordination, où ils peuvent être utilisés pour créer de nouveaux matériaux présentant des propriétés spécifiques.
Oxydation aérobie des amines secondaires
En association avec des catalyseurs Zn2+, la This compound agit comme un oxydant quinonique bifonctionnel. Elle est utilisée pour l'oxydation aérobie des amines secondaires afin de synthétiser divers motifs à valeur ajoutée, y compris les indoles . Cette application est particulièrement pertinente en chimie organique synthétique pour le développement de produits pharmaceutiques et de produits chimiques fins.
Catalyseur d'oxydation bio-inspiré
Le composé sert de catalyseur d'oxydation bio-inspiré qui peut faciliter l'oxydation des hétérocycles azotés . Il s'agit d'une fonction essentielle dans la synthèse de molécules organiques complexes et peut conduire à des avancées dans le domaine de la chimie verte.
Applications en chimie analytique
En raison de ses propriétés électroactives, la This compound est également utilisée en chimie analytique pour le développement de capteurs et de dosages qui nécessitent une activité redox pour la détection de divers analytes .
Science des matériaux et nanotechnologie
La capacité de la This compound à former des complexes avec des métaux peut être exploitée en science des matériaux et en nanotechnologie pour créer des surfaces fonctionnalisées et des nanoparticules présentant des propriétés sur mesure pour des applications spécifiques .
Mécanisme D'action
Target of Action
The primary targets of 1,10-Phenanthroline-5,6-dione (also known as phendione) are Elastase B (LasB) in Pseudomonas aeruginosa and double-stranded DNA . LasB is a multifunctional metalloenzyme secreted by the gram-negative pathogen Pseudomonas aeruginosa, and this enzyme orchestrates several physiopathological events during bacteria-host interplays .
Mode of Action
Phendione and its metal-based complexes, such as [Ag (phendione) 2 ]ClO 4 (Ag-phendione) and [Cu (phendione) 3 ] (ClO 4) 2 .4H 2 O (Cu-phendione), interact with the DNA by hydrogen bonding, hydrophobic, and electrostatic interactions . Molecular docking analyses revealed that these compounds can interact with the amino acids forming the active site of LasB . Cu-phendione exhibited the highest binding affinity to either major or minor DNA grooves .
Biochemical Pathways
Phendione and its complexes lead to the catalytic oxidation of NADH at low overpotential . This suggests that these compounds may affect the biochemical pathways involving NADH, a crucial coenzyme in many redox reactions in cells.
Pharmacokinetics
Their potent anti-fungal and anti-cancer activity suggest that they may have good bioavailability .
Result of Action
Phendione and its complexes inhibit the proteolytic activity of LasB . They also bind to DNA, leading to topoisomerase I-mediated DNA relaxation of supercoiled plasmid DNA . Moreover, Cu-phendione can induce oxidative DNA injuries . The treatment of Pseudomonas aeruginosa with bactericidal concentrations of Cu-phendione induced DNA fragmentation .
Action Environment
The action, efficacy, and stability of phendione and its complexes can be influenced by environmental factors. For instance, dust formation should be avoided, and the compounds should be stored in a dry, cool, and well-ventilated place . The compounds show potent anti-fungal and anti-cancer activity, suggesting that they may be stable and effective in various biological environments .
Safety and Hazards
1,10-Phenanthroline-5,6-dione causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
1,10-Phenanthroline-5,6-dione forms Cu(II) and Ag(I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential . These properties highlight a possible novel DNA-targeted mechanism by which phendio-containing complexes, in part, elicit toxicity toward the multidrug-resistant pathogen P. aeruginosa .
Analyse Biochimique
Biochemical Properties
Enzyme Interactions: PD interacts with various biomolecules, including enzymes. Notably, it has been found to be a more efficient mediator compared to 9,10-phenanthrenequinone (PQ) in reactions with NADP⁺-ferredoxin reductase (FNR), an FAD-dependent enzyme. This suggests that PD could be suitable for glucose oxidase (GOx)-based biosensors .
Cellular Effects
PD influences cell function through its interactions with glucose oxidase. As a mediator, it facilitates electron transfer between the active site of GOx and the electrode surface. This impacts glucose quantification and bioelectrocatalytic activity .
Propriétés
IUPAC Name |
1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALAFIVPCAXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181763 | |
| Record name | 1,10-Phenanthroline-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27318-90-7 | |
| Record name | 1,10-Phenanthroline-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27318-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-PHENANTHROLINE-5,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD7KXA2W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,10-phenanthroline-5,6-dione?
A1: 1,10-Phenanthroline-5,6-dione has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol. []
Q2: What are the key spectroscopic features of 1,10-phenanthroline-5,6-dione?
A2: Key spectroscopic features include characteristic infrared (IR) peaks corresponding to C=O and C-N stretching vibrations. A complete assignment of Raman active modes in the 100–4000 cm-1 spectral region is available. [] Additionally, UV-visible spectroscopy reveals intense ligand-centered bands in the UV region and moderately intense metal-to-ligand charge-transfer (MLCT) bands in the visible region upon complexation with metals. []
Q3: How does the structure of 1,10-phenanthroline-5,6-dione influence its coordination behavior?
A3: The presence of two nitrogen atoms in the phenanthroline ring and two oxygen atoms from the dione group provides 1,10-phenanthroline-5,6-dione with versatile coordination abilities. It can act as a bidentate ligand coordinating through the two nitrogen atoms [, , , ], or as a bridging ligand coordinating through both nitrogen and oxygen atoms. [, ] This flexibility allows for the formation of diverse metal complexes with varying geometries and properties. [, ]
Q4: How does 1,10-phenanthroline-5,6-dione interact with biological systems?
A4: Studies show that 1,10-phenanthroline-5,6-dione and its metal complexes demonstrate promising anti-parasitic [] and antifungal [, ] activities. They exhibit activity against various Leishmania species [] and fungal strains like Phialophora verrucosa [, ] and Trichomonas vaginalis. [] The mechanisms of action involve disrupting crucial physiological processes in these organisms, including proliferation, morphology, ergosterol content, and biofilm formation. [, ]
Q5: How does 1,10-phenanthroline-5,6-dione contribute to the activity of its metal complexes against cancer cells?
A5: Studies on zinc(II)-NSAID complexes of 1,10-phenanthroline-5,6-dione show that the ligand contributes to the complexes' anti-proliferative activity against cancer cells. [] The complexes retain the anti-inflammatory properties of NSAIDs while exhibiting enhanced activity compared to cisplatin. [] Further research suggests that these complexes disrupt intercellular bridges, delay cellular migration, and downregulate EMT-related genes, highlighting their potential as anti-cancer agents. []
Q6: What is the role of 1,10-phenanthroline-5,6-dione in NADH oxidation?
A6: 1,10-Phenanthroline-5,6-dione and its transition metal complexes demonstrate significant electrocatalytic activity towards NADH oxidation. [] Modifying electrodes with these compounds significantly lowers the overpotential for NADH oxidation, enabling sensitive electrochemical detection of NADH with minimal interference. [, ] This property makes them promising materials for developing electrochemical biosensors. [, ]
Q7: How can the redox properties of 1,10-phenanthroline-5,6-dione be exploited in chemical synthesis?
A7: The redox-active nature of 1,10-phenanthroline-5,6-dione, specifically its ability to undergo reversible reduction to the corresponding hydroquinone, makes it a suitable mediator for NAD+ regeneration in enzymatic synthesis. [] Complexation with transition metals further enhances the catalytic turnover frequency, enabling efficient and sustainable biocatalytic processes. []
Q8: Have there been any computational studies on 1,10-phenanthroline-5,6-dione and its complexes?
A8: Yes, computational studies, such as PM3 calculations, have been employed to investigate the geometries of organotin complexes containing 1,10-phenanthroline-5,6-dione. [] Density functional theory (DFT) calculations have also been utilized to assign the vibrational modes observed in Raman spectra of the compound. [] These studies provide valuable insights into the structural features and electronic properties of these complexes.
Q9: How does the presence of solvent molecules affect the structure of 1,10-phenanthroline-5,6-dione complexes?
A9: Research shows that solvent molecules can significantly influence the crystal packing and structural features of 1,10-phenanthroline-5,6-dione complexes. [] For instance, the presence of acetonitrile molecules in a zinc(II) complex leads to a three-dimensional network stabilized by intermolecular interactions. [] Similarly, in a cobalt(II) complex, pyridine molecules occupy channels within the crystal structure, influencing the overall packing arrangement. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
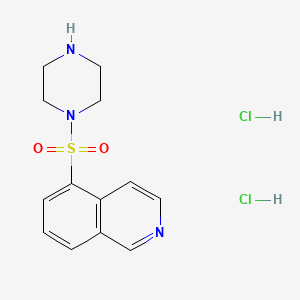
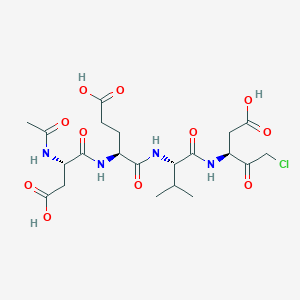
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
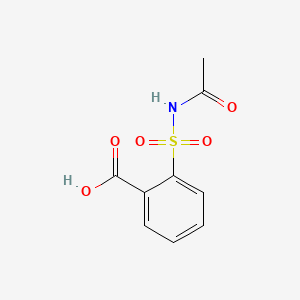
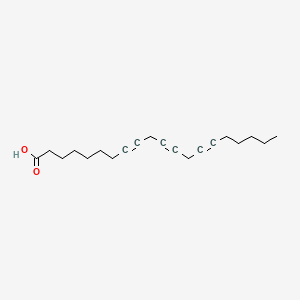

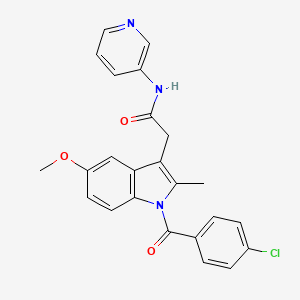
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
